4-Hydroxy-1H-indazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-1H-indazole is a derivative of indazole . Indazole is a heterocyclic compound that has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . It can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been achieved from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement . The developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups . The products provide access to both 1H- and 2H-indazoles from a single intermediate .

Molecular Structure Analysis

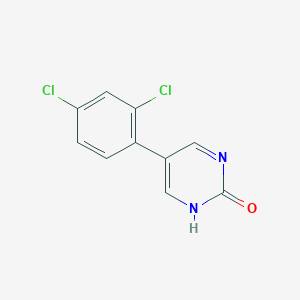

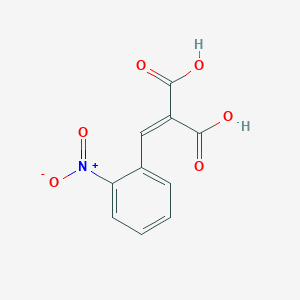

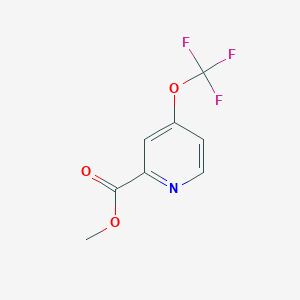

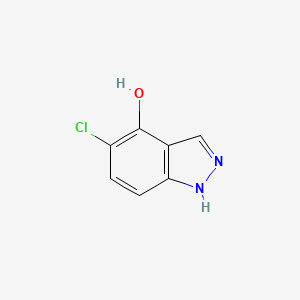

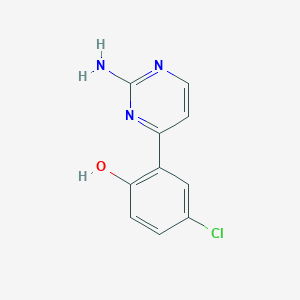

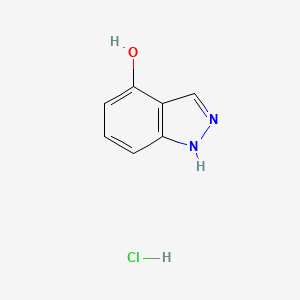

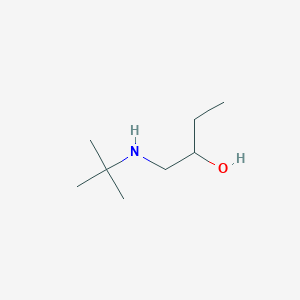

The molecular structure of 1H-indazole involves a benzene ring fused to a pyrazole ring . The 4-Hydroxy-1H-indazole derivative would have a hydroxyl group attached to the fourth carbon of the indazole structure.

Chemical Reactions Analysis

Indazoles can be synthesized through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

科学的研究の応用

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Synthesis Strategies

The synthesis of 1H- and 2H-indazoles has seen significant advancements in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated for their potential as HIV protease inhibitors . This could be a promising area of research for 4-Hydroxy-1H-indazole hydrochloride.

Serotonin Receptor Antagonists

Indazole-based compounds have also been explored as serotonin receptor antagonists . This suggests potential applications in the treatment of conditions related to serotonin levels, such as depression and anxiety disorders.

Aldol Reductase Inhibitors

Another potential application of indazole-based compounds is as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose, and inhibitors can be used in the treatment of complications of diabetes.

Acetylcholinesterase Inhibitors

Indazole-based compounds have been applied as acetylcholinesterase inhibitors . These inhibitors can be used in the treatment of diseases like Alzheimer’s and glaucoma.

Antinociceptive Activity

Indazole derivatives have shown good antinociceptive activity , suggesting potential applications in the treatment of pain .

Phosphoinositide 3-Kinase δ Inhibitors

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Safety and Hazards

Based on the safety data sheet of a related compound, 1-Benzyl-3-hydroxy-1H-indazole, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The future directions in the field of indazole derivatives research could involve the development of more efficient synthetic routes that facilitate the synthesis of indazoles, especially those that start from readily accessible starting materials . There is also a need for further exploration of the medicinal applications of indazole derivatives .

特性

IUPAC Name |

1H-indazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-7-3-1-2-6-5(7)4-8-9-6;/h1-4,10H,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFNASAEOIMRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1H-indazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)